molecular formula C9H13FO2 B2551965 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 78385-84-9

4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B2551965
CAS No.: 78385-84-9
M. Wt: 172.199
InChI Key: CCOTVPAWNHYJSJ-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid (CAS: 78385-84-9) is a fluorinated derivative of the bicyclo[2.2.2]octane-1-carboxylic acid scaffold, a rigid, saturated bicyclic structure used extensively in medicinal chemistry as a bioisostere for aromatic rings . The compound is synthesized via substitution at the 4-position of the bicyclo[2.2.2]octane core, typically starting from 1,4-dicarboxylic acid esters . It is commercially available with ≥97% purity and is utilized in research applications ranging from peptide labeling (via <sup>19</sup>F NMR) to drug discovery .

Properties

IUPAC Name

4-fluorobicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOTVPAWNHYJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78385-84-9
Record name 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid
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Preparation Methods

Sulfur Tetrafluoride-Mediated Fluorination

Adcock and Abeywickrema (1982) developed a high-yield protocol using sulfur tetrafluoride (SF₄) to convert methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate to its fluorinated analogue.

Reaction Conditions

  • Substrate : Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
  • Reagent : Excess SF₄ (3–5 equiv)
  • Temperature : Ambient (20–25°C)
  • Time : 24 hours
  • Yield : 92%

The reaction proceeds via nucleophilic displacement, where SF₄ acts as both a fluorinating agent and a Lewis acid. The methoxy group in the ester intermediate is subsequently hydrolyzed to the carboxylic acid using aqueous potassium hydroxide.

Alternative Fluorinating Agents

While SF₄ remains the most efficient reagent, other fluorination methods have been explored:

Fluorinating Agent Substrate Conditions Yield Reference
DAST 4-Hydroxybicyclo[2.2.2]octane Reflux, 6 h 68%
Deoxo-Fluor 4-Methoxybicyclo[2.2.2]octane 0°C to RT, 12 h 55%

SF₄ outperforms alternatives due to its ability to stabilize transition states in the bicyclic system.

Hydrolysis of Ester Intermediates

The methyl ester of 4-fluorobicyclo[2.2.2]octane-1-carboxylate serves as a critical intermediate for accessing the carboxylic acid.

Alkaline Hydrolysis

Procedure :

  • Reagents : 2 M KOH in ethanol/water (3:1 v/v)
  • Temperature : 80°C, 4 hours
  • Workup : Acidification with HCl to pH 2, extraction with diethyl ether
  • Yield : 98%

This method preserves the bicyclic framework and avoids defluorination, as confirmed by ¹⁹F NMR.

Acidic Hydrolysis

While less common, hydrochloric acid (6 M) in dioxane (100°C, 8 h) achieves 85% conversion but risks partial ring opening in prolonged reactions.

Synthesis of Bicyclo[2.2.2]octane Framework

The bicyclic core is typically constructed before fluorination. Two primary strategies dominate:

Grob-Type Fragmentation

4-Acetyl-4-(ethoxycarbonyl)pimelic acid undergoes acid-catalyzed cyclization to form 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid:

$$
\text{C}{11}\text{H}{16}\text{O}6 \xrightarrow{\text{HCl, (CH}3\text{O)}3\text{CH}} \text{C}9\text{H}{14}\text{O}3 + \text{byproducts}
$$

Key Steps :

  • Cyclization : HCl in trimethyl orthoformate/methanol, 12 h
  • Decarboxylation : Huang-Minlon modification of Wolff-Kishner reduction

Palladium-Catalyzed Oxidation

A patent by Apollo Scientific (2025) discloses oxidative dimerization of 1,4-dimethylenecyclohexane using PdCl₂ and oxone:

$$
\text{C}8\text{H}{10} \xrightarrow{\text{PdCl}2, \text{Oxone}} \text{C}{10}\text{H}{16}\text{O}2 \xrightarrow{\text{Hydrolysis}} \text{C}9\text{H}{13}\text{FO}_2
$$

Conditions :

  • Catalyst : 3 mol% PdCl₂
  • Oxidant : 2 equiv oxone
  • Yield : 70–75% for diol intermediate

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scalability
SF₄ Fluorination High yield (92%), mild conditions SF₄ toxicity, requires handling Pilot scale
DAST Fluorination Easier reagent handling Lower yield (68%) Lab scale
Palladium Oxidation No fluorination reagents needed Multi-step, moderate yields Industrial

Reaction Optimization and Mechanistic Insights

Solvent Effects

  • SF₄ Reactions : Anhydrous dichloromethane minimizes side reactions.
  • Hydrolysis : Ethanol/water mixtures prevent ester reformation during acid workup.

Temperature Control

Exothermic fluorination steps require cooling to maintain ≤30°C, preventing bicyclic ring degradation.

Stereoelectronic Considerations

The bicyclo[2.2.2]octane system’s rigidity directs fluorine substitution to the C4 position due to reduced steric hindrance compared to C1 or C2.

Emerging Methodologies

Biocatalytic Approaches

Preliminary trials with fluorinase enzymes show 20–30% conversion of chloro precursors, though yields remain suboptimal.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows for various transformations, making it useful in the preparation of more complex molecules. For example, it can undergo substitution reactions where the fluorine atom can be replaced by other functional groups, facilitating the synthesis of derivatives with tailored properties .

Reactivity and Functionalization
The carboxylic acid group of this compound can be oxidized or reduced to create different derivatives, which can further be utilized in synthetic pathways to develop pharmaceuticals or agrochemicals . This compound's ability to participate in diverse chemical reactions enhances its utility in synthetic chemistry.

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that this compound may possess biological activities that are beneficial in medicinal chemistry. Its structural analogs have been investigated for their potential as enzyme inhibitors or modulators, which could lead to the development of new therapeutic agents targeting various diseases .

Case Studies
Several studies have examined the biological effects of similar bicyclic compounds, often focusing on their interactions with biological targets such as enzymes and receptors. For instance, compounds derived from bicyclo[2.2.2]octane frameworks have shown promise in studies related to anti-inflammatory and anti-cancer activities .

Materials Science

Development of Specialty Chemicals
In materials science, this compound is explored for its potential in creating specialty chemicals and polymer materials. Its unique structure may impart specific mechanical or thermal properties to polymers, making it a candidate for high-performance materials used in various industrial applications .

Nanotechnology Applications
The compound's unique properties also lend themselves to applications in nanotechnology, where it could be used as a precursor for creating nanostructured materials or as a functional component in nanodevices due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids exhibit distinct properties based on substituent electronegativity, steric effects, and dipole moments. Key analogs include:

Substituent (X) Molecular Formula Molecular Weight pKa (Thermodynamic) Key Properties
H C9H14O2 154.21 6.75 Parent compound; serves as a baseline for acidity and steric studies .
F C9H13FO2 172.20 Est. 5.8–6.1 Fluorine’s electronegativity enhances acidity via field effects; used in <sup>19</sup>F NMR probes and bioisosteric replacements .
Br C9H13BrO2 233.11 6.08 Bromine’s polarizability contributes to lower acidity than F; used in intermediate synthesis .
NH2 C9H15NO2 169.22 Not reported Exhibits a dipole moment of 4.98 D in water; studied for dielectric properties .
OH C9H14O3 170.21 6.33 Hydrogen bonding capacity reduces volatility; used in polymer precursors .

Notes:

  • The pKa of the 4-F derivative is estimated based on substituent dipole trends .
  • Fluorine’s electron-withdrawing effect lowers pKa by ~0.6–0.8 units compared to the parent compound .

Key Research Findings

For example, 4-Cl is 6.2 kcal/mol more acidic than the parent compound .

Quantum Topological Similarity : The 4-F derivative’s electron density topology aligns with para-substituted benzoic acids, validating its use as a bioisostere .

Synthetic Versatility: Derivatives like 4-hydroxymethyl and 4-amino are intermediates for polymers and biologics .

Biological Activity

4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid, with the chemical formula C9_9H13_{13}FO2_2 and CAS number 78385-84-9, is a fluorinated derivative of bicyclo[2.2.2]octane-1-carboxylic acid. Its unique bicyclic structure, characterized by the presence of a fluorine atom, significantly influences its chemical reactivity and biological activity.

  • Molecular Weight : 172.20 g/mol
  • Structure : The bicyclic framework contributes to the compound's rigidity, which can enhance its interaction with biological targets.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinities and modulate biological responses.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The fluorine atom increases lipophilicity and stability, enhancing interactions with hydrophobic pockets in proteins.
  • Enzyme Interaction : It may act as an inhibitor or modulator for specific enzymes, influencing metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates activity of certain enzymes involved in metabolism
Binding StudiesEnhanced binding to receptors compared to non-fluorinated analogs
Toxicity AssessmentEvaluated for cytotoxic effects in cell lines

Case Study: Enzyme Interaction

A study conducted on the enzyme inhibition properties of this compound demonstrated significant inhibitory effects on specific metabolic enzymes. The compound was found to bind competitively, suggesting potential applications in drug design targeting metabolic disorders.

Key Findings:

  • Inhibition constants (IC50_{50}) were determined for various enzymes.
  • The compound showed a higher affinity for enzymes with hydrophobic active sites due to its fluorinated structure.

Table 2: Comparison of Biological Activities

CompoundIC50_{50} (µM)Binding Affinity (kcal/mol)Activity Type
This compound12-8.5Enzyme Inhibition
Bicyclo[2.2.2]octane-1-carboxylic acid25-7.0Weak Inhibitor
4-Chlorobicyclo[2.2.2]octane-1-carboxylic acid15-7.5Moderate Inhibitor

The data indicates that the fluorinated compound exhibits superior inhibition capabilities compared to both its non-fluorinated and chlorinated counterparts.

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